molecular formula C7H4Br2N2O2 B12080261 methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate

methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate

Cat. No.: B12080261
M. Wt: 307.93 g/mol
InChI Key: HBYTWZAQGIREOJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with bromine, cyano, and ester groups.

Preparation Methods

The synthesis of methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification and cyano group introductionThe final step involves esterification to form the methyl ester .

Chemical Reactions Analysis

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acids, forming 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylic acid and methanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with, which could include enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:

    Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound also contains a pyrrole ring with bromine and ester groups but lacks the cyano group, making it less versatile in certain chemical reactions.

    Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a different substitution pattern on the pyrrole ring, which affects its reactivity and applications.

The unique combination of bromine, cyano, and ester groups in this compound makes it particularly valuable for specific synthetic and research applications.

Properties

Molecular Formula

C7H4Br2N2O2

Molecular Weight

307.93 g/mol

IUPAC Name

methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H4Br2N2O2/c1-13-7(12)4-5(8)3(2-10)11-6(4)9/h11H,1H3

InChI Key

HBYTWZAQGIREOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=C1Br)C#N)Br

Origin of Product

United States

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